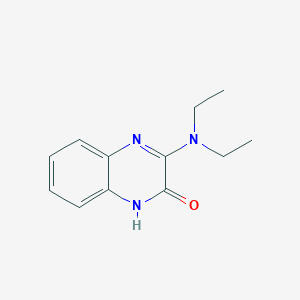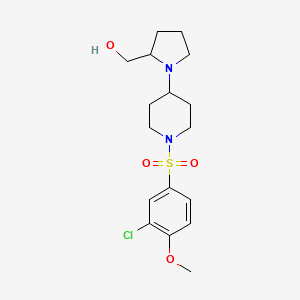
(1-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a piperidine ring, which is a six-membered ring with one nitrogen atom. The molecule has a sulfonyl group attached to the 4-methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The molecule contains a pyrrolidine ring and a piperidine ring, both of which are saturated and contain a nitrogen atom . The molecule also contains a sulfonyl group attached to the 4-methoxyphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of multiple rings and functional groups could influence its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Characterization
The synthesis and crystal structure analysis of compounds with similar sulfonyl and piperidinyl groups indicate a detailed approach to understanding their molecular framework. For instance, the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol demonstrates the use of condensation reactions and X-ray crystallography to elucidate the compound's structure, revealing a chair conformation of the piperidine ring and tetrahedral geometry around the sulfur atom, highlighting intramolecular interactions (Girish et al., 2008). Similar studies on 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol provide additional insights into the crystalline structure and molecular interactions, furthering our understanding of how these compounds behave under various conditions (Benakaprasad et al., 2007).
Biological Activities
Research on compounds with piperidine and sulfonyl groups also extends to their biological activities, such as antimicrobial and anticonvulsant effects. For instance, novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives have been synthesized and tested for their antiarrhythmic, antihypertensive, and alpha-adrenolytic properties, demonstrating the therapeutic potential of these compounds in cardiovascular diseases (Malawska et al., 2002). Additionally, structural and electronic properties of anticonvulsant drugs based on substituted pyridazines, triazines, and pyrimidines have been studied, offering insights into their pharmacological potential (Georges et al., 1989).
Chemical Properties and Applications
The chemical reactivity and applications of similar compounds have been explored through various synthetic routes and rearrangements, highlighting their versatility in organic synthesis. For example, the rearrangements during the synthesis of pyrrolidines from cyclizations of amino alcohols with vinyl sulfones reveal the potential for generating diverse heterocyclic structures, indicating the role of such compounds in the synthesis of complex organic molecules (Back et al., 2003).
Mechanism of Action
Future Directions
The future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and studying its physical and chemical properties in more detail. The pyrrolidine ring is a common feature in many biologically active compounds, suggesting that this compound could have interesting biological activities .
properties
IUPAC Name |
[1-[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O4S/c1-24-17-5-4-15(11-16(17)18)25(22,23)19-9-6-13(7-10-19)20-8-2-3-14(20)12-21/h4-5,11,13-14,21H,2-3,6-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNLHQAHWPXRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

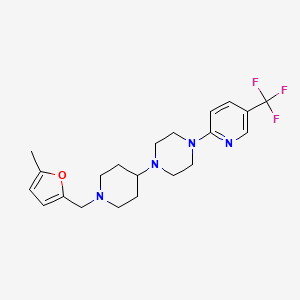
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide](/img/structure/B2638731.png)
![N-benzyl-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide](/img/structure/B2638732.png)
![4-[2-(3-Methylphenoxy)acetamido]benzene-1-sulfonyl fluoride](/img/structure/B2638734.png)
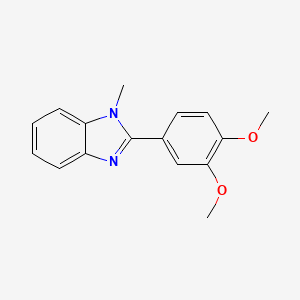
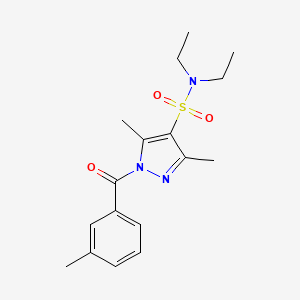
![5-{[4-(Benzyloxy)phenyl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2638740.png)
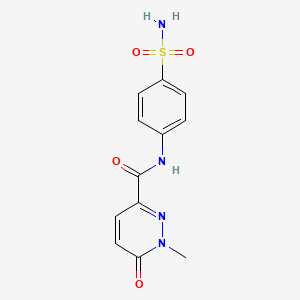
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2638744.png)
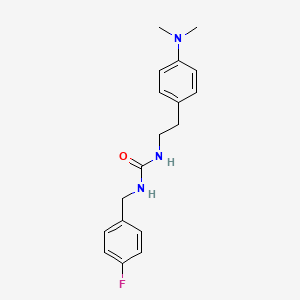
![3'-(4-Bromophenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2638746.png)
![2-(4-Ethoxyphenyl)-5-(2-methylpropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2638749.png)
![1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2638750.png)
